Cas no 444891-90-1 (tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate)

Tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure features a piperazine core with a cyano-substituted (3-chlorophenyl)methyl group and a tert-butoxycarbonyl (Boc) protecting group, enhancing stability and reactivity control. The Boc group facilitates selective deprotection under mild acidic conditions, making it valuable for stepwise synthesis. The 3-chlorophenyl and cyano moieties offer opportunities for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in medicinal chemistry for constructing nitrogen-containing heterocycles, where its balanced lipophilicity and steric properties contribute to optimized drug-like characteristics. High purity and well-defined reactivity ensure reliable performance in complex synthetic routes.
tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate structure
444891-90-1 structure
Product name:tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate
CAS No:444891-90-1
MF:C17H22ClN3O2
Molecular Weight:335.828483104706
CID:5627550
PubChem ID:58786506

tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28296390
    • SCHEMBL14593294
    • tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
    • 444891-90-1
    • tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate
    • インチ: 1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-9-7-20(8-10-21)15(12-19)13-5-4-6-14(18)11-13/h4-6,11,15H,7-10H2,1-3H3
    • InChIKey: ROGFKRYLPIWMAD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C#N)N1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

  • 精确分子量: 335.1400546g/mol
  • 同位素质量: 335.1400546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 460
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 56.6Ų

tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28296390-0.25g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28296390-0.1g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28296390-10.0g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-28296390-1g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1
1g
$928.0 2023-09-07
Enamine
EN300-28296390-0.05g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28296390-0.5g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-28296390-2.5g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-28296390-5.0g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-28296390-10g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1
10g
$3992.0 2023-09-07
Enamine
EN300-28296390-1.0g
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
444891-90-1 95.0%
1.0g
$928.0 2025-03-19

tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate 関連文献

tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylateに関する追加情報

tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 444891-90-1, known as tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a piperazine ring, and a cyano group attached to a 3-chlorophenyl moiety. The combination of these functional groups makes it a versatile building block for various applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and as a precursor for drug delivery systems. The tert-butyl group contributes to the molecule's stability, while the cyano group introduces polarity, enhancing its solubility in polar solvents. The 3-chlorophenyl substituent adds aromaticity and electronic versatility, making it an ideal candidate for further functionalization.

One of the most intriguing aspects of this compound is its role in drug discovery. Researchers have explored its ability to act as a scaffold for bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The piperazine ring, a six-membered heterocycle, is known for its ability to form hydrogen bonds, which is crucial for drug-target interactions. By modifying the substituents on the piperazine ring, scientists can tailor the molecule's pharmacokinetic properties, making it a promising lead compound for future drug development.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the 3-chlorophenyl moiety with high precision.

The applications of this compound extend beyond pharmaceuticals. Its unique electronic properties make it suitable for use in electronic materials, such as organic semiconductors and conductive polymers. The cyano group plays a pivotal role in modulating the electronic characteristics of the molecule, enabling it to serve as an effective electron-withdrawing unit in these materials.

Moreover, this compound has shown potential in catalysis. The presence of multiple functional groups allows it to act as a bifunctional ligand in transition metal-catalyzed reactions. Recent studies have demonstrated its effectiveness in asymmetric catalysis, where it facilitates enantioselective transformations with high efficiency.

In conclusion, tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and materials science. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge.

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